Violaxanthin Violaxanthin All-trans-violaxanthin is the all-trans-stereoisomer of violaxanthin. It has a role as a food colouring.
Violaxanthin is a natural product found in Microchloropsis salina, Cladophora glomerata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 126-29-4
VCID: VC21342836
InChI: InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1
SMILES: CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C
Molecular Formula: C40H56O4
Molecular Weight: 600.9 g/mol

Violaxanthin

CAS No.: 126-29-4

Cat. No.: VC21342836

Molecular Formula: C40H56O4

Molecular Weight: 600.9 g/mol

* For research use only. Not for human or veterinary use.

Violaxanthin - 126-29-4

CAS No. 126-29-4
Molecular Formula C40H56O4
Molecular Weight 600.9 g/mol
IUPAC Name (1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
Standard InChI InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1
Standard InChI Key SZCBXWMUOPQSOX-WVJDLNGLSA-N
Isomeric SMILES C/C(=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)/C)/C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C
SMILES CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C
Canonical SMILES CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C
Melting Point 208 °C

Chemical Structure and Physicochemical Properties

Violaxanthin is an oxygenated carotenoid with the molecular formula C₄₀H₅₆O₄, a molecular weight of 600.87 g/mol, and a melting point of 200°C . Its structure includes two epoxide groups at the 5,6 and 5',6' positions of the β-carotene backbone, distinguishing it from non-oxygenated carotenoids like lycopene . Key physicochemical properties include:

PropertyValueSource
Melting Point200°C
SolubilityChloroform, ethyl acetate
λmax (UV-Vis)438–442 nm
Density0.9826 g/cm³ (estimated)
Refractive Index1.4760 (estimated)

The compound exists in all-trans configuration, which is critical for its role in light energy dissipation . Its oxygenated nature enhances polar interactions, influencing solubility and biological activity compared to hydrocarbon carotenoids .

Biosynthesis and Metabolic Pathways

Violaxanthin is biosynthesized via the xanthophyll cycle, a reversible pathway that converts zeaxanthin to violaxanthin and vice versa. This cycle is central to photoprotection in plants and algae .

Enzymatic Reactions and Gene Regulation

The violaxanthin cycle involves three key enzymes:

  • Violaxanthin deepoxidase (VDE): Converts violaxanthin to antheraxanthin and zeaxanthin under high light.

  • Zeaxanthin epoxidase (ZE): Epoxidizes zeaxanthin to violaxanthin in low light.

  • Carotenoid isomerase (CRTISO): Catalyzes the isomerization of poly-cis-lycopene to all-trans-lycopene, a precursor for β-carotene and downstream xanthophylls .

Genetic engineering of CRTISO in Nannochloropsis oceanica (e.g., overexpression of PtCRTISO4 from Phaeodactylum tricornutum) has enhanced violaxanthin yield. Transgenic strains achieved up to 4.48 mg/g dry cell weight (DCW), a 1.68-fold increase compared to wild-type .

Genetic and Environmental Factors

Key Findings:

  • CRTISO Overexpression: Upregulates phytoene synthase (NoPSY) more than ζ-carotene desaturase (NoZDS) or lycopene β-cyclase (NoLCYB), redirecting metabolic flux toward carotenoid synthesis .

  • Lipid Profile Changes: Overexpression increases C18:1n-9 (oleic acid) and reduces C16:1n-7, suggesting C18 fatty acids as substrates for xanthophyll esterification .

Violaxanthin’s primary role is excitation energy dissipation to prevent photodamage. In Arabidopsis thaliana, the npq1 mutant (lacking VDE) showed increased lipid peroxidation under stress, evidenced by elevated ethane production and hydroperoxy fatty acids .

Mechanisms of Action

  • Thermoluminescence and NPQ: Violaxanthin depletion in npq1 mutants reduced non-photochemical quenching (NPQ), impairing singlet chlorophyll deactivation .

  • Lipid Peroxidation Mitigation: Chlorophyll thermoluminescence measurements confirmed that the violaxanthin cycle specifically protects thylakoid membranes from oxidative damage .

Industrial Applications and Production Strategies

Violaxanthin is valued as a natural food additive (approved in Australia and New Zealand) and a pigment in cosmetics. Microalgae like Nannochloropsis are key industrial sources due to their high violaxanthin yield and stress tolerance .

Microalgal Production Systems

Strain/ConditionViolaxanthin Content (mg/g DCW)Key FactorSource
N. oceanica (WT)2.66Basal growth
N. oceanica (T3)4.48PtCRTISO4 overexpression
N. gaditana3.37Nutrient optimization
Mutant N. oceanica5.21γ-ray mutagenesis

Optimization Strategies:

  • Genetic Engineering: Targeting CRTISO or PSY genes to enhance carotenoid flux .

  • Environmental Modulation: Adjusting light intensity, temperature, and nutrient availability to maximize yield .

Research Innovations and Future Directions

Recent advancements focus on synthetic biology and metabolic engineering:

  • Gene Stacking: Combining CRTISO overexpression with other biosynthetic genes (e.g., LCYB) to boost downstream xanthophylls .

  • CRISPR-Cas9 Editing: Precise knockout of competing pathways (e.g., lutein synthesis) to redirect flux toward violaxanthin .

  • Bioreactor Systems: Scaling up Nannochloropsis cultivation under controlled stress conditions (e.g., CO₂ supplementation) to mimic natural violaxanthin accumulation triggers .

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